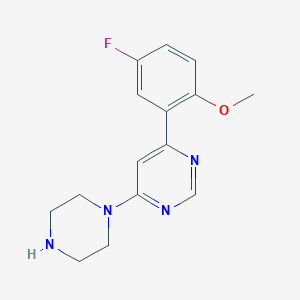

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine

Description

Properties

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c1-21-14-3-2-11(16)8-12(14)13-9-15(19-10-18-13)20-6-4-17-5-7-20/h2-3,8-10,17H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHJYOKISATHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=NC=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution on Halogenated Pyrimidines

Research indicates that halogenated pyrimidines, especially 2,4,6-trichloropyrimidines or 2,4-dichloropyrimidines, serve as key intermediates for introducing various substituents. The process involves:

- Preparation of 2,4,6-trichloropyrimidine as a versatile scaffold.

- Selective substitution at the C-6 position with piperazine derivatives under nucleophilic conditions.

2,4,6-Trichloropyrimidine + Piperazine → 4-(6-Piperazin-1-yl)pyrimidine derivative

This method is supported by findings where the reactivity of C-6 chloride is enhanced via internal activation or catalysis, facilitating nucleophilic displacement.

Introduction of the 5-Fluoro-2-methoxyphenyl Group

The phenyl group bearing fluorine and methoxy substituents is typically introduced via:

- Coupling reactions involving arylboronic acids or aryl halides with pyrimidine intermediates.

- Suzuki-Miyaura cross-coupling reactions, which are highly efficient for attaching aryl groups to heterocycles.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Phenyl coupling | Arylboronic acid, Pd(PPh₃)₄, base, solvent | ~75-85% | Typically performed at 80°C under inert atmosphere |

| Post-coupling modifications | Methylation or fluorination | Variable | Ensures correct substitution pattern |

Final Assembly and Purification

The final step involves purification through column chromatography or recrystallization to isolate the target compound with high purity, confirmed by NMR, MS, and HPLC analysis.

Data Tables of Preparation Methods

Research Findings and Notes on Optimization

- Reactivity of Halogenated Pyrimidines: The C-6 chloride is more reactive due to electronic effects, enabling selective substitution with piperazine derivatives.

- Catalytic Enhancement: Use of catalysts such as Pd(PPh₃)₄ improves coupling yields, especially for aryl substitutions.

- Functional Group Compatibility: Methoxy and fluoro groups are stable under coupling conditions, allowing their incorporation either before or after ring substitution.

- Safety and Toxicity: Procedures involving cyanide or highly toxic reagents are avoided; alternative routes such as direct coupling are preferred.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of 4-(5-Hydroxy-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine.

Reduction: Formation of 4-(2-Methoxyphenyl)-6-piperazin-1-ylpyrimidine.

Substitution: Formation of N-alkylated derivatives of the piperazine ring.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. Notable applications include:

- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase, making them relevant for treating neurodegenerative diseases like Alzheimer's disease.

- Anticancer Properties : The compound may serve as a lead for developing drugs targeting cancer cells due to its ability to interact with specific enzymes involved in tumor growth.

Potential Applications in Pharmaceutical Development

Given its structural characteristics, this compound has potential applications in:

- Drug Development : As a lead compound for neurological disorders or conditions requiring enzyme inhibition.

- Imaging Agents : Its unique structure may allow it to be used in designing new imaging agents for diagnostic purposes.

Molecular Interaction Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to various receptors or enzymes. These studies provide insights into:

- Binding Modes : Understanding how the compound interacts at a molecular level.

- Affinity Measurements : Quantifying how effectively the compound binds to target sites.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives with Piperazine Substituents

Compound A : N-(4-Imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide (CAS: 104691-52-3)

- Molecular Formula : C₁₃H₁₂N₄O₂S

- Molecular Weight : 288.33 g/mol

- Key Differences: Replaces the 5-fluoro-2-methoxyphenyl group with an imidazopyrimidine-sulfonamide moiety.

Compound B : 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine (CAS: 2379977-40-7)

- Molecular Formula : C₁₉H₂₁FN₆O₂

- Molecular Weight : 384.4 g/mol

- Key Differences : Incorporates a 4-methoxyphenyl group and a piperazine-linked 1,2,4-oxadiazole substituent. The oxadiazole ring introduces metabolic stability but increases steric bulk, which may reduce bioavailability compared to the simpler piperazine in the target compound .

Pyrimidine Analogs with Alternative Heterocyclic Cores

Compound C : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (CAS: 670270-97-0)

- Molecular Formula : C₂₃H₁₈Cl₂FN₃S

- Molecular Weight : 480.38 g/mol

- Key Differences: Replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system. The dichlorophenyl group increases halogen bonding but may elevate toxicity risks .

Compound D : 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS: 139755-83-2)

- Molecular Formula : C₂₂H₃₀N₆O₄S

- Molecular Weight : 498.58 g/mol

- Key Differences: Uses a pyrazolo-pyrimidinone core with a sulfonamide-piperazine side chain. The sulfonyl group improves solubility, while the propyl and ethoxy substituents may extend metabolic half-life .

Piperazine-Containing Heterocycles with Fluorophenyl Groups

Compound E : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

- Molecular Formula: Not explicitly stated, but estimated as C₁₆H₂₁FN₄O₃S.

- Key Differences: Features a hydroxymethyl-isopropylpyrimidine scaffold with a sulfonamide group.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Bioactivity Trends : Piperazine-containing pyrimidines (e.g., Target Compound, Compound B) show promise in CNS drug discovery due to their ability to cross the blood-brain barrier. However, bulkier substituents (e.g., oxadiazole in Compound B) may hinder this property .

- Metabolic Stability : Sulfonamide and oxadiazole groups (Compounds A, B, D) enhance metabolic resistance but may require formulation adjustments to mitigate solubility issues .

- Toxicity Considerations : Halogenated analogs (e.g., Compound C’s dichlorophenyl group) correlate with higher cytotoxicity in preclinical models, necessitating careful optimization .

Biological Activity

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 248.29 g/mol

- Structure : The compound features a pyrimidine core substituted with a piperazine moiety and a fluorinated methoxyphenyl group.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including:

- FaDu hypopharyngeal cancer cells : The compound demonstrated cytotoxic effects superior to traditional chemotherapeutics like bleomycin .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms, likely through inhibition of key enzymes involved in these processes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against several strains of bacteria and fungi, suggesting potential applications in treating infections. The mechanism involves disrupting microbial cell wall synthesis and function .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s. Preliminary findings suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation, thereby enhancing cholinergic signaling in the brain .

Research Findings and Case Studies

Q & A

Q. What are the recommended synthetic routes for 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine?

The compound is typically synthesized via sequential cross-coupling and heterocyclic formation. Key steps include:

- Suzuki-Miyaura coupling to introduce the 5-fluoro-2-methoxyphenyl group to the pyrimidine core.

- Buchwald-Hartwig amination to attach the piperazine moiety, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in refluxing toluene .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Analytical validation by HPLC (C18 column, acetonitrile/water + 0.1% TFA) is critical .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- X-ray crystallography (for single crystals) provides definitive proof of stereochemistry and substituent positioning, as demonstrated in related pyrimidine derivatives .

- NMR spectroscopy :

- ¹H NMR: Look for characteristic peaks: δ 8.2–8.5 ppm (pyrimidine H), δ 3.5–4.0 ppm (piperazine CH₂), and δ 6.8–7.2 ppm (aromatic H from fluorophenyl group).

- ¹⁹F NMR: A singlet near δ -110 ppm confirms the fluorine substituent .

Q. What solvent systems are optimal for solubility and stability studies?

- Polar aprotic solvents (DMSO, DMF) enhance solubility for in vitro assays.

- Aqueous buffers (pH 7.4 PBS) with 0.1–1% Tween-80 or cyclodextrin derivatives improve stability in biological matrices.

- Avoid prolonged exposure to protic solvents (e.g., methanol) to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., IC₅₀ variability) across studies?

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), ATP concentrations (e.g., 10 µM for kinase assays), and incubation times.

- Structural analogs : Compare activity of derivatives lacking the 5-fluoro or piperazine group to isolate pharmacophore contributions .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile data from disparate sources, accounting for batch-to-batch variability in compound purity .

Q. What computational strategies are effective for predicting binding modes to kinase targets?

- Molecular docking (AutoDock Vina, Schrödinger Glide) using crystal structures of homologous kinases (e.g., EGFR PDB: 1M17).

- Molecular dynamics simulations (GROMACS) to assess stability of the piperazine-kinase hinge region interactions over 100 ns trajectories.

- Free energy perturbation (FEP) to quantify the impact of fluorine substitution on binding affinity .

Q. How can hygroscopicity and oxidative degradation of the compound be mitigated during storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C.

- Excipient formulation : Blend with mannitol or trehalose (1:1 w/w) to reduce water absorption.

- Stability-indicating HPLC : Monitor degradation products (e.g., demethylated or oxidized analogs) under accelerated conditions (40°C/75% RH) .

Q. What methodologies validate the compound’s selectivity across off-target receptors?

- Broad-panel screening (Eurofins CEREP) against 100+ GPCRs, ion channels, and transporters.

- Cryo-EM for structural insights into non-kinase interactions (e.g., serotonin receptors).

- Kinobeads® competition assays to quantify target engagement in native proteomes .

Methodological Challenges

Q. How should researchers address low yields in piperazine coupling reactions?

- Catalyst optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ and switch ligands (BINAP vs. Xantphos) to enhance turnover.

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 20–30% .

- Scavenger resins (e.g., QuadraPure™) to remove residual palladium post-reaction .

Q. What in vivo models are suitable for pharmacokinetic profiling?

- Rodent models : Administer 10 mg/kg IV (plasma T½: 3–5 hr) and monitor via LC-MS/MS.

- Tissue distribution : Use radiolabeled ¹⁴C-compound to quantify accumulation in brain/liver.

- Metabolite ID : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the piperazine N-atom) .

Q. How can polymorphic forms of the compound impact pharmacological outcomes?

- DSC/TGA : Identify stable polymorphs (Form I vs. II) with distinct melting points (e.g., 180°C vs. 165°C).

- Dissolution testing : Compare bioavailability of forms in simulated gastric fluid (pH 1.2).

- PXRD : Correlate crystallinity with solubility; amorphous dispersions (e.g., with HPMC-AS) may enhance AUC by 2–3× .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.